Cas no 2248395-16-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-phenyl-1,2-oxazole-3-carboxylate)

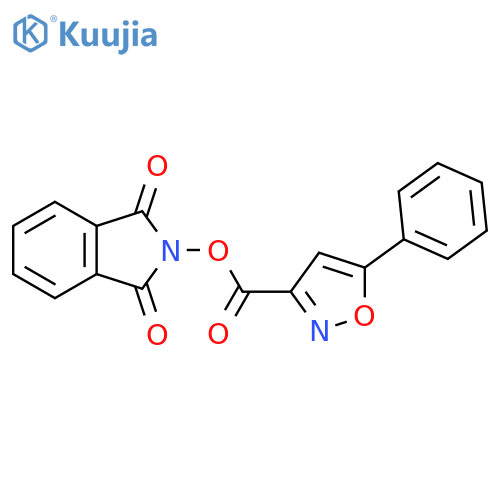

2248395-16-4 structure

商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-phenyl-1,2-oxazole-3-carboxylate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-phenyl-1,2-oxazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2248395-16-4

- EN300-6517580

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-phenyl-1,2-oxazole-3-carboxylate

-

- インチ: 1S/C18H10N2O5/c21-16-12-8-4-5-9-13(12)17(22)20(16)25-18(23)14-10-15(24-19-14)11-6-2-1-3-7-11/h1-10H

- InChIKey: OYIFBMAWXYZRKD-UHFFFAOYSA-N

- ほほえんだ: O(C(C1C=C(C2C=CC=CC=2)ON=1)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

- せいみつぶんしりょう: 334.05897142g/mol

- どういたいしつりょう: 334.05897142g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 536

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 89.7Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-phenyl-1,2-oxazole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6517580-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-phenyl-1,2-oxazole-3-carboxylate |

2248395-16-4 | 1g |

$0.0 | 2023-05-31 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-phenyl-1,2-oxazole-3-carboxylate 関連文献

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

2248395-16-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-phenyl-1,2-oxazole-3-carboxylate) 関連製品

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量